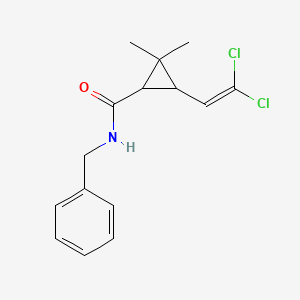

N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

Descripción

N-Benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a cyclopropane-derived carboxamide characterized by a dichloroethenyl substituent and a benzylamide group. This compound shares structural similarities with pyrethroid insecticides, particularly in its cyclopropane core and dichloroethenyl moiety, which are critical for insecticidal activity .

Propiedades

Fórmula molecular |

C15H17Cl2NO |

|---|---|

Peso molecular |

298.2 g/mol |

Nombre IUPAC |

N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C15H17Cl2NO/c1-15(2)11(8-12(16)17)13(15)14(19)18-9-10-6-4-3-5-7-10/h3-8,11,13H,9H2,1-2H3,(H,18,19) |

Clave InChI |

VGEGJYBLUKXPBR-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(C1C(=O)NCC2=CC=CC=C2)C=C(Cl)Cl)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-bencil-3-(2,2-dicloroetenil)-2,2-dimetilciclopropano-1-carboxamida típicamente implica los siguientes pasos:

Formación del anillo de ciclopropano: El anillo de ciclopropano se puede sintetizar mediante una reacción de ciclopropanación, donde un alqueno reacciona con un reactivo carbeno o carbenoide.

Reacciones de Sustitución:

Amidación: El paso final implica la formación del grupo carboxamida mediante una reacción de amidación, donde un derivado de ácido carboxílico reacciona con una amina.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas, tales como:

Catalizadores: Uso de catalizadores específicos para mejorar las velocidades de reacción y los rendimientos.

Temperatura y Presión: Condiciones controladas de temperatura y presión para asegurar reacciones eficientes.

Purificación: Técnicas como la cristalización, destilación o cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-bencil-3-(2,2-dicloroetenil)-2,2-dimetilciclopropano-1-carboxamida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en formas reducidas utilizando agentes reductores.

Sustitución: Los grupos bencilo y dicloroetenilo se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrófila.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Reactivos de Sustitución: Agentes halogenantes, nucleófilos como aminas o alcoholes.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that compounds with similar structures exhibit notable anticancer properties. In vitro studies have shown that N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this one have demonstrated IC50 values below 10 µM against A-431 human epidermoid carcinoma cells.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with enzymes involved in metabolic pathways, which could be beneficial in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). Its inhibitory effects on acetylcholinesterase are particularly noteworthy .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide. Research indicates that it may inhibit pro-inflammatory cytokines such as IL-1β in cellular models. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study evaluating various benzamide derivatives for anticancer activity, modifications to the structure significantly impacted efficacy. Some derivatives achieved IC50 values lower than established chemotherapeutics, indicating that structural variations can enhance therapeutic potential.

Case Study 2: Neuroprotective Effects

Research examining neuroprotective effects found that certain modifications to similar compounds improved their ability to cross the blood-brain barrier. This property is crucial for developing treatments for neurodegenerative diseases where protecting neuronal integrity is essential.

Mecanismo De Acción

El mecanismo de acción de N-bencil-3-(2,2-dicloroetenil)-2,2-dimetilciclopropano-1-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Cyclopropane Carboxamides

Several cyclopropane carboxamides have been synthesized and studied for their physicochemical and biological properties. Key comparisons include:

Key Observations :

- Amide vs. Ester Linkage : Unlike pyrethroids (e.g., permethrin, a cyclopropane ester), the amide group in the target compound may confer resistance to enzymatic hydrolysis, prolonging its environmental persistence .

Dichloroethenyl-Containing Insecticides

The dichloroethenyl group is a hallmark of pyrethroids and related insecticides. Comparisons with the target compound include:

Key Observations :

- Mechanistic Divergence: The target compound’s amide group may reduce non-target toxicity compared to organophosphates (e.g., dichlorvos) .

- Photostability : Dichloroethenyl pyrethroids (e.g., permethrin) are photolabile, but the amide linkage in the target compound could enhance UV stability .

Actividad Biológica

N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of its application as an insecticide. This article synthesizes available research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide features a cyclopropane ring with a dichloroethenyl group and a benzyl moiety. This unique configuration contributes to its biological properties.

Table 1: Chemical Structure Overview

| Property | Description |

|---|---|

| IUPAC Name | N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |

| Molecular Formula | C₁₃H₁₃Cl₂N₁O |

| Molecular Weight | 270.15 g/mol |

| Physical State | Solid |

Anticonvulsant Activity

Research has indicated that compounds structurally similar to N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide exhibit anticonvulsant properties. For instance, studies on related benzyl derivatives have shown significant anticonvulsant activity in various animal models.

- Case Study : A study reported that (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide had an ED50 value of approximately 62 mg/kg when administered orally to rats, demonstrating notable anticonvulsant efficacy .

Insecticidal Activity

The compound's structure suggests potential insecticidal properties, similar to other pyrethroid compounds that act as neurotoxins in insects. The mode of action involves the modification of sodium channel activity in nerve cells, leading to continuous stimulation and eventual paralysis of the target organism.

- Research Findings : According to regulatory assessments, compounds like permethrin (related to N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide) are effective against various pests by binding to voltage-gated sodium channels .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticonvulsant | ED50 = 62 mg/kg in rats | |

| Insecticidal | Neurotoxic effects on target pests |

Toxicological Profile

The toxicological profile of N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is critical for assessing its safety and efficacy. Studies have shown that while it exhibits potent biological activity against pests, it also poses risks to non-target organisms.

Environmental Impact

The environmental persistence and degradation pathways of this compound need careful evaluation. Research indicates that the cleavage of ester bonds in similar compounds results in biologically inactive degradates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.